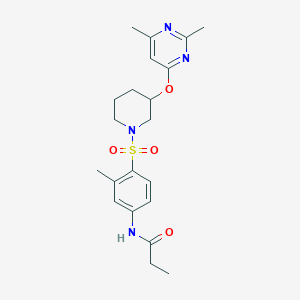

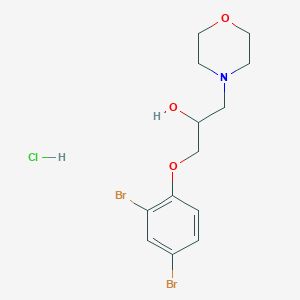

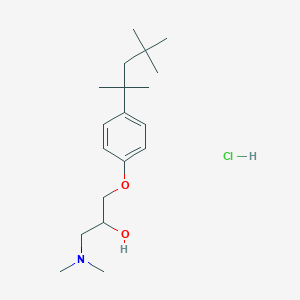

1-(2,4-Dibromophenoxy)-3-morpholinopropan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antibacterial Activity

The compound has shown potent and broad-spectrum in-vitro antibacterial activity, especially against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-sensitive Staphylococcus aureus (MSSA), vancomycin-resistant Enterococci (VRE), vancomycin-sensitive Enterococci (VSE), and Bacillus spp . The observed minimal inhibitory concentration (MIC) range was 0.117–2.5 μg/mL against all the Gram-positive bacteria and 0.5–2 μg/mL against Gram-negative bacteria .

Anti-MRSA and Anti-VRE Drug Development

Due to its potent antibacterial activity, this compound is considered a potential lead molecule for anti-MRSA and anti-VRE drug development . Its in-vitro antibacterial activity was found to be better than that of the standard antibiotic linezolid, a marketed anti-MRSA drug .

Synthesis of Bioactive Natural Products

Phenol derivatives, such as this compound, have high potential as building blocks for the synthesis of bioactive natural products . They can be used to prepare complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

Production of Conducting Polymers

Phenol derivatives are widely researched for their potential in synthesizing conducting polymers . These polymers have a wide range of applications, including in the electronics and energy sectors .

Production of Plastics, Adhesives, and Coatings

m-Aryloxy phenols, which can be synthesized from this compound, are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

Antioxidants, Ultraviolet Absorbers, and Flame Retardants

m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are important in various industries, including plastics, adhesives, and coatings .

properties

IUPAC Name |

1-(2,4-dibromophenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Br2NO3.ClH/c14-10-1-2-13(12(15)7-10)19-9-11(17)8-16-3-5-18-6-4-16;/h1-2,7,11,17H,3-6,8-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNVQYSMGRVJEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(COC2=C(C=C(C=C2)Br)Br)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Br2ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dibromophenoxy)-3-morpholinopropan-2-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide](/img/structure/B2704693.png)

![N-(2-fluorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2704694.png)

![2-[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B2704704.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2704708.png)